molecular formula C21H22N2O4S B11219601 ethyl 10-methoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

ethyl 10-methoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B11219601
M. Wt: 398.5 g/mol
InChI Key: JUVFTYLPUGWZEN-UHFFFAOYSA-N
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Description

Ethyl 10-methoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with the molecular formula C21H22N2O4S and a molecular weight of 398.48 . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry. It is known for its unique structure, which includes a benzoxadiazocine ring system, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 10-methoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Benzoxadiazocine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxadiazocine ring system.

    Introduction of Functional Groups: Various functional groups, such as the methoxy, methyl, and phenyl groups, are introduced through specific reactions like alkylation and acylation.

    Thioxo Group Addition: The thioxo group is incorporated using sulfur-containing reagents under specific conditions to ensure the correct placement within the molecule.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. This would include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 10-methoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 10-methoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate has several applications in scientific research:

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of new materials and chemical processes due to its unique structural features.

Mechanism of Action

The mechanism of action of ethyl 10-methoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves its interaction with specific molecular targets. The compound’s thioxo group and benzoxadiazocine ring system are believed to play crucial roles in its biological activity. These structural features allow the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 10-methoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in the substituents attached to the benzoxadiazocine ring. The differences in substituents can lead to variations in their chemical reactivity and biological activities, highlighting the uniqueness of each compound.

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 6-methoxy-9-methyl-10-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate

InChI

InChI=1S/C21H22N2O4S/c1-4-26-19(24)16-17-14-11-8-12-15(25-3)18(14)27-21(16,2)23(20(28)22-17)13-9-6-5-7-10-13/h5-12,16-17H,4H2,1-3H3,(H,22,28)

InChI Key

JUVFTYLPUGWZEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C3=C(C(=CC=C3)OC)OC1(N(C(=S)N2)C4=CC=CC=C4)C

Origin of Product

United States

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